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Compound of Interest

Compound Name: 3-Hydroxy-2-methylbenzonitrile

Cat. No.: B1322566 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and potential applications of 3-Hydroxy-2-methylbenzonitrile, a key aromatic nitrile with

significant potential in medicinal chemistry and materials science.

Core Chemical Properties
3-Hydroxy-2-methylbenzonitrile is a solid compound with the molecular formula C₈H₇NO.

Key quantitative data for this compound are summarized in the table below, providing a

foundational understanding of its physical and chemical characteristics.
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Property Value Source

Molecular Formula C₈H₇NO

Molecular Weight 133.15 g/mol

CAS Number 55289-04-8

Physical Form Solid

Boiling Point 263.4°C at 760 mmHg

Density 1.17 g/cm³

Flash Point 113.1°C

Melting Point No data available

Solubility

Soluble in organic solvents

such as ethanol, methanol,

and acetonitrile; poorly soluble

in water.

Storage
Sealed in a dry place at room

temperature.

Spectroscopic Data
While experimental spectra for 3-Hydroxy-2-methylbenzonitrile are not readily available in

the public domain, the following table provides predicted and comparative data based on

structurally similar compounds. This information is crucial for the identification and

characterization of the molecule.
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Spectroscopy Predicted/Comparative Data

¹H NMR

Aromatic protons (δ 6.8-7.5 ppm), a methyl

group singlet (δ ~2.2 ppm), and a broad

hydroxyl proton singlet.

¹³C NMR

Aromatic carbons (δ 110-160 ppm), a methyl

carbon (δ ~15-20 ppm), and a nitrile carbon (δ

~117-120 ppm).

IR (Infrared)

A broad O-H stretch (~3200-3600 cm⁻¹), a

sharp C≡N stretch (~2220-2240 cm⁻¹), C-H

stretches (~2850-3100 cm⁻¹), and aromatic

C=C bends (~1450-1600 cm⁻¹).

Mass Spectrometry Predicted [M+H]⁺ of 134.06004.[1]

Synthesis and Reactivity
A plausible synthetic route to 3-Hydroxy-2-methylbenzonitrile can be adapted from

established protocols for similar substituted benzonitriles. A representative two-step synthesis

starting from 2-methylphenol is outlined below.

Experimental Protocol: Synthesis of 3-Hydroxy-2-
methylbenzonitrile
Step 1: Formylation of 2-Methylphenol

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-

methylphenol in a suitable solvent like dichloromethane.

Cooling: Cool the solution to 0°C in an ice bath.

Reagent Addition: Slowly add a formylating agent (e.g., paraformaldehyde) and a catalyst

(e.g., MgCl₂ and triethylamine).

Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored

by Thin Layer Chromatography (TLC).
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Work-up: Quench the reaction with a dilute acid solution and extract the product with an

organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to yield 2-hydroxy-3-methylbenzaldehyde.

Step 2: Conversion of Aldehyde to Nitrile

Reaction Setup: Dissolve the 2-hydroxy-3-methylbenzaldehyde from the previous step in a

suitable solvent such as formic acid.

Reagent Addition: Add hydroxylamine hydrochloride and heat the mixture to reflux.

Reaction: Maintain the reflux for several hours, monitoring the reaction progress by TLC.

Work-up: Cool the reaction mixture and pour it into ice water to precipitate the product.

Purification: Collect the solid by filtration, wash with water, and purify by recrystallization or

column chromatography to obtain 3-Hydroxy-2-methylbenzonitrile.

Reactivity Profile
The reactivity of 3-Hydroxy-2-methylbenzonitrile is dictated by its three functional groups: the

hydroxyl, methyl, and nitrile moieties on the aromatic ring.

Hydroxyl Group: The phenolic hydroxyl group is acidic and can undergo reactions such as

etherification and esterification. It also activates the aromatic ring towards electrophilic

substitution, directing incoming electrophiles primarily to the ortho and para positions.

Nitrile Group: The nitrile group is a versatile functional group that can be hydrolyzed to a

carboxylic acid or reduced to an amine. It can also participate in cycloaddition reactions.

Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions,

with the substitution pattern influenced by the directing effects of the existing functional

groups.

Applications in Drug Discovery and Development
Substituted benzonitriles are a well-established class of compounds in medicinal chemistry,

serving as key intermediates in the synthesis of various pharmaceuticals.[2][3] The structural
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motifs present in 3-Hydroxy-2-methylbenzonitrile suggest its potential as a scaffold for the

development of novel therapeutic agents. Phenolic compounds are known to exhibit a wide

range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial

properties.

Potential Biological Activity: Tyrosinase Inhibition
One promising area of investigation for 3-Hydroxy-2-methylbenzonitrile and its derivatives is

as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. The inhibition of tyrosinase is

a target for the development of treatments for hyperpigmentation disorders.

Experimental Protocol: In Vitro Tyrosinase Inhibition
Assay
This protocol outlines a method to assess the inhibitory effect of 3-Hydroxy-2-
methylbenzonitrile on mushroom tyrosinase activity.

Reagent Preparation:

Prepare a stock solution of mushroom tyrosinase in phosphate buffer (pH 6.8).

Prepare a stock solution of L-DOPA (the substrate) in phosphate buffer.

Prepare a stock solution of 3-Hydroxy-2-methylbenzonitrile in a suitable solvent (e.g.,

DMSO) and create a series of dilutions in phosphate buffer.

Assay Procedure (in a 96-well plate):

To each well, add the test compound solution at various concentrations.

Add the L-DOPA solution to all wells.

Initiate the reaction by adding the mushroom tyrosinase solution.

Immediately measure the absorbance at 475 nm at regular intervals using a microplate

reader.

Data Analysis:
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Calculate the rate of reaction for each concentration of the test compound.

Determine the percentage of inhibition and calculate the IC₅₀ value (the concentration of

inhibitor required to reduce enzyme activity by 50%).

Visualizations
Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and purification of 3-
Hydroxy-2-methylbenzonitrile.
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General Synthetic Workflow for 3-Hydroxy-2-methylbenzonitrile

Start: 2-Methylphenol

Step 1: Formylation
(e.g., with paraformaldehyde,

MgCl₂, triethylamine)

Intermediate:
2-Hydroxy-3-methylbenzaldehyde

Step 2: Conversion to Nitrile
(e.g., with hydroxylamine

hydrochloride in formic acid)

Crude Product:
3-Hydroxy-2-methylbenzonitrile

Purification
(Recrystallization or

Column Chromatography)

Final Product:
Pure 3-Hydroxy-2-methylbenzonitrile

Characterization
(NMR, IR, MS, Melting Point)

Click to download full resolution via product page

Caption: A general workflow for the synthesis of 3-Hydroxy-2-methylbenzonitrile.
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Melanogenesis Signaling Pathway and Tyrosinase
Inhibition
This diagram illustrates the simplified melanogenesis pathway and the role of tyrosinase, which

can be a target for inhibitors like 3-Hydroxy-2-methylbenzonitrile.

Simplified Melanogenesis Pathway and Tyrosinase Inhibition
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Click to download full resolution via product page

Caption: Inhibition of the melanogenesis pathway by a tyrosinase inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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